molecular formula C6H13ClN2O2 B1464049 Methyl 3-aminopyrrolidine-1-carboxylate hydrochloride CAS No. 1354959-93-5

Methyl 3-aminopyrrolidine-1-carboxylate hydrochloride

Cat. No.: B1464049
CAS No.: 1354959-93-5
M. Wt: 180.63 g/mol
InChI Key: BOJGQRXDIQKWKQ-UHFFFAOYSA-N
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Description

Methyl 3-aminopyrrolidine-1-carboxylate hydrochloride (CAS 1354959-93-5) is a chemical compound with the molecular formula C6H13ClN2O2 and a molecular weight of 180.63 g/mol . It is supplied with a typical purity of ≥95% . This hydrochloride salt features a pyrrolidine ring, a primary amine, and a methyl carbamate group, making it a versatile building block in organic synthesis and medicinal chemistry research. The compound should be handled with care, as it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves, protective clothing, and eye/face protection, using only in a well-ventilated area, and not breathing its dust/fume/gas/mist/vapours/spray . This product is for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 3-aminopyrrolidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.ClH/c1-10-6(9)8-3-2-5(7)4-8;/h5H,2-4,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJGQRXDIQKWKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354959-93-5
Record name 1-Pyrrolidinecarboxylic acid, 3-amino-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354959-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Preparation via Pyrrolidine Derivatives (Based on EP1138672A1)

This patented process focuses on the synthesis of optically active 3-amino-pyrrolidine derivatives, which are closely related to methyl 3-aminopyrrolidine-1-carboxylate hydrochloride.

Key steps include:

  • Conversion of optically active butyl-1,2,4-trimesylate to pyrrolidine derivatives by reaction with primary amines (e.g., benzylamine) in tetrahydrofuran at 0–70°C, preferably 50–60°C.
  • Replacement of amino protecting groups (benzyl) with allyloxycarbonyl groups using allyl haloformate in inert solvents such as heptane at 0–100°C.
  • Introduction of the amino group under pressure (3×10^6 to 2×10^7 Pa) and temperatures between 20–200°C, preferably 100–150°C, in solvents like tetrahydrofuran or dimethoxyethane.

Reaction conditions and yields:

Step Conditions Solvent Temperature (°C) Pressure (Pa) Notes
Conversion of butyl-1,2,4-trimesylate Reaction with primary amine (benzylamine) Tetrahydrofuran 0–70 (opt. 50–60) Atmospheric Formation of pyrrolidine intermediate
Amino protecting group replacement Reaction with allyl haloformate Heptane or hydrocarbon 0–100 (opt. 30–70) Atmospheric Introduction of allyloxycarbonyl group
Amino group introduction Reaction with R2R3NH under pressure THF or dimethoxyethane 20–200 (opt. 100–150) 3×10^6 to 2×10^7 High chemical and optical yields
  • The process yields optically active 3-amino-pyrrolidine derivatives with high chemical and optical purity.
  • The method is particularly suitable for intermediates in the synthesis of vinylpyrrolidinone-cephalosporin derivatives with antibacterial activity.

Additional notes:

  • The process involves careful control of temperature and pressure to optimize yield and stereochemical purity.
  • Work-up includes washing with hydrochloric acid, sodium bicarbonate, and sodium chloride solutions, followed by drying and concentration steps.

Preparation via Ring Closure and Reduction of Cyclobutanediamide Intermediates (Based on CN113321605A)

This Chinese patent discloses a preparation method for 1-methyl-3-pyrrolidinol, a closely related compound, which can be adapted for this compound synthesis.

Key steps:

  • Step S1: Ring closure reaction between malic acid (compound I) and methylamine aqueous solution (compound II) in solvents such as toluene, chlorobenzene, or xylene to form 3-hydroxy-1-methylcyclobutanediamide (compound III).
  • Step S2: Reduction reaction of compound III with reducing agents such as sodium borohydride, potassium borohydride, boron trifluoride-ethyl ether, or boron tribromide-ethyl ether to yield 1-methyl-3-pyrrolidinol.

Typical reaction conditions and yields:

Step Reagents/Conditions Solvent Temperature (°C) Time (h) Yield (g) Notes
S1-1 Malic acid + 40% methylamine aqueous solution Toluene / Xylene 15 to reflux 10–18 40–49 Water removal via reflux
S1-2 Cooling, concentration, addition of propanol/n-heptane - 5–85 - - Crystallization and filtration of compound III
S2-1 Sodium borohydride + tetrahydrofuran + dimethyl sulfate THF -10 to 50 ~4 - Reduction under inert atmosphere
S2-2 Compound III + trimethyl borate + THF THF 0–50 2 - Further reduction and purification
S2-3 Quenching with 10 mol/L HCl - 0 - - Reaction quenching
S2-4 Extraction with ethyl acetate, concentration, distillation Ethyl acetate - - 11.2–41.5 Isolation of 1-methyl-3-pyrrolidinol

Advantages of this method:

  • Avoids hazardous reducing agents such as lithium aluminum hydride or borane, improving safety and stability.
  • The intermediate compound III is solid, facilitating purification and improving overall purity.
  • The process is scalable and suitable for industrial production.

Comparative Analysis of Preparation Methods

Feature Pyrrolidine Derivative Route (EP1138672A1) Cyclobutanediamide Reduction Route (CN113321605A)
Starting materials Butyl-1,2,4-trimesylate, primary amines Malic acid, methylamine aqueous solution
Key intermediate Optically active pyrrolidine derivatives 3-hydroxy-1-methylcyclobutanediamide (solid)
Amino group introduction Via amine substitution under pressure Via reduction with sodium borohydride or equivalents
Protection/deprotection steps Amino protecting groups (benzyl, allyloxycarbonyl) Not required
Solvents Tetrahydrofuran, dimethoxyethane, ethyl acetate Toluene, chlorobenzene, xylene, tetrahydrofuran
Reaction conditions Elevated pressure (up to 2×10^7 Pa), 20–200°C Reflux, inert atmosphere, 0–50°C
Purification Filtration, washing, drying Crystallization, filtration, extraction
Yield and purity High chemical and optical yields High yield, improved purity due to solid intermediate
Industrial scalability Suitable but requires pressure equipment Scalable, safer reducing agents

Summary of Research Findings

  • The preparation of this compound involves sophisticated synthetic strategies balancing stereochemical control, safety, and scalability.
  • The pyrrolidine derivative method emphasizes optical purity and is suited for producing intermediates for complex antibiotic derivatives.
  • The cyclobutanediamide reduction method offers a safer, more scalable alternative with easier purification due to solid intermediates.
  • Both methods rely on careful control of reaction parameters such as temperature, pressure, and choice of solvents and reagents to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-aminopyrrolidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Condensation Reactions: It can react with carbonyl compounds to form imines or other condensation products.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Condensation Reagents: Aldehydes, ketones

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

Methyl 3-aminopyrrolidine-1-carboxylate hydrochloride serves as a crucial intermediate in the synthesis of various biologically active compounds. Its derivatives are particularly important in the development of cephalosporin antibiotics, which exhibit potent antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The synthesis process often involves the conversion of this compound into optically active derivatives that can be employed in the preparation of complex pharmaceuticals .

Table 1: Key Pharmaceutical Applications

Application AreaDescription
Antibiotic SynthesisIntermediate for producing cephalosporin derivatives with high antibacterial activity.
Drug DevelopmentUsed in the synthesis of compounds targeting various diseases, including cardiovascular disorders.
Modulators of ReceptorsActs as a modulator for chemokine receptors, potentially influencing inflammatory responses.

Research has shown that 3-amino-pyrrolidine derivatives can function as modulators of chemokine receptors, which are critical in immune response and inflammation. These compounds may hold therapeutic potential for treating conditions like ischemic heart diseases and other cardiovascular disorders .

Case Study: Chemokine Receptor Modulation

A study highlighted the efficacy of certain 3-amino-pyrrolidine derivatives in modulating chemokine receptors, suggesting their potential use in developing new anti-inflammatory drugs. The modulation was assessed through various biological assays, demonstrating significant activity at low concentrations .

Future Directions in Research

The ongoing research into this compound focuses on:

  • Exploring New Derivatives : Investigating modifications to enhance biological activity and reduce side effects.
  • Clinical Trials : Conducting trials to evaluate the safety and effectiveness of new drugs derived from this compound.
  • Synthesis Optimization : Developing more efficient synthetic routes to reduce costs and improve yields.

Mechanism of Action

The mechanism of action of methyl 3-aminopyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may act as a ligand, binding to enzymes or receptors and modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzyl-Protected Analogs

Benzyl 3-Aminopyrrolidine-1-Carboxylate Hydrochloride (CAS: 1159822-27-1)
  • Molecular Formula : C₁₂H₁₇ClN₂O₂
  • Molecular Weight : 256.73 g/mol .
  • Key Differences: The benzyl (Cbz) group replaces the methyl ester, increasing hydrophobicity and molecular weight. Benzyl esters are typically removed via hydrogenolysis, whereas methyl esters require basic hydrolysis . Applications: Preferred in peptide synthesis where orthogonal deprotection is needed.
Enantiomeric Variants
  • (S)-1-Cbz-3-Aminopyrrolidine Hydrochloride (CAS: 550378-39-7) and (R)-1-Cbz-3-Aminopyrrolidine Hydrochloride (CAS: 870621-17-3) Molecular Formula: C₁₂H₁₇ClN₂O₂ (both). Key Differences:
  • Chirality at the 3-position influences stereoselectivity in drug design.
  • Used in asymmetric synthesis for targets like kinase inhibitors .

tert-Butyl-Protected Derivatives

(R)-tert-Butyl 3-Aminopyrrolidine-1-Carboxylate Hydrochloride (CAS: 1004538-34-4)
  • Molecular Formula : C₉H₁₉ClN₂O₂.
  • Molecular Weight : 222.71 g/mol .
  • Key Differences :
    • The tert-butyl (Boc) group enhances steric bulk and acid lability, enabling selective deprotection under mild acidic conditions (e.g., HCl in dioxane) .
    • Applications: Intermediate in the synthesis of antiviral agents and kinase inhibitors .

Aminomethyl-Substituted Derivatives

(S)-Benzyl 3-(Aminomethyl)Pyrrolidine-1-Carboxylate Hydrochloride (CAS: 1217619-19-6)
  • Molecular Formula : C₁₃H₁₉ClN₂O₂.
  • Molecular Weight : 270.76 g/mol .
  • Key Differences: An additional aminomethyl group at the 3-position modifies hydrogen-bonding capacity and solubility. Applications: Used in the design of protease inhibitors and GPCR modulators .

Comparative Analysis: Structural and Functional Properties

Molecular Weight and Solubility

Compound Molecular Weight (g/mol) Key Functional Groups
Methyl ester (Target) 180.63 Methyl ester, NH₂
Benzyl ester (CAS: 1159822-27-1) 256.73 Benzyl ester, NH₂
tert-Butyl ester (CAS: 1004538-34-4) 222.71 tert-Butyl ester, NH₂
Aminomethyl derivative (CAS: 1217619-19-6) 270.76 Benzyl ester, NHCH₂NH₂
  • Solubility Trends : Methyl esters generally exhibit higher aqueous solubility due to lower molecular weight and hydrophobicity compared to benzyl or tert-butyl derivatives.

Biological Activity

Methyl 3-aminopyrrolidine-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its structural features that allow it to interact with various biological targets. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Structural Overview

This compound features a pyrrolidine ring, which is known for its versatility in drug design. The presence of the amino and carboxylate functional groups enhances its potential for biological activity by allowing interactions with various receptors and enzymes.

Research indicates that compounds with a pyrrolidine scaffold can exhibit diverse mechanisms of action, including:

  • Enzyme Inhibition : Compounds similar to methyl 3-aminopyrrolidine-1-carboxylate have been shown to inhibit various kinases and enzymes involved in metabolic pathways. For instance, derivatives have demonstrated nanomolar activity against cyclin-dependent kinases (CDKs) and other targets .
  • Receptor Modulation : The compound may act on specific receptors, such as estrogen receptors (ERs), where modifications to the pyrrolidine ring can influence receptor binding and activity .

In Vitro Studies

In vitro studies have highlighted the potency of this compound against several cancer cell lines. The following table summarizes some key findings:

Cell Line IC50 (µM) Mechanism
MDA-MB-2310.80Induction of apoptosis via caspase activation
Hs 578T1.06Cell cycle arrest
BT-201.42Inhibition of proliferation

These results indicate that the compound not only inhibits cell growth but also induces apoptosis, making it a candidate for further development as an anticancer agent.

In Vivo Studies

In vivo studies have also been conducted to evaluate the therapeutic potential of this compound:

  • A study involving a mouse model demonstrated that the compound could lower glucose plasma levels, suggesting potential applications in diabetes management through mechanisms involving insulin secretion .

Case Studies

Several case studies have explored the efficacy of this compound in different therapeutic contexts:

  • Cancer Treatment : A recent study reported that modifications to the compound led to improved selectivity for cancer cells while sparing normal cells, indicating its potential as a targeted therapy .
  • Neurological Disorders : Research has indicated that similar pyrrolidine derivatives may offer neuroprotective effects in models of cerebral ischemia, providing insights into their potential use in treating neurological conditions .

Q & A

Basic: What are the optimal synthetic routes for Methyl 3-aminopyrrolidine-1-carboxylate hydrochloride, and how can Boc protection strategies be implemented?

Methodological Answer:
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the pyrrolidine amine, followed by carboxylation and subsequent deprotection. For example, (R)-tert-butyl 3-aminopyrrolidine-1-carboxylate hydrochloride (CAS 1004538-34-4) is synthesized via Boc protection of the amine group, esterification, and HCl salt formation . Key steps include:

  • Boc Protection : Use di-tert-butyl dicarbonate (Boc₂O) in anhydrous THF under nitrogen.
  • Esterification : Methyl chloroformate in the presence of a base (e.g., triethylamine).
  • Deprotection : HCl/dioxane to yield the hydrochloride salt.
    Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane) and confirm purity by HPLC (>95%).

Advanced: How can crystallographic data for this compound be resolved using SHELX software, and what challenges arise during refinement?

Methodological Answer:
SHELXL is widely used for small-molecule refinement. Challenges include handling disordered solvent molecules and optimizing hydrogen-bonding networks. For example:

  • Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å).
  • Structure Solution : SHELXT for direct methods, followed by SHELXL for least-squares refinement .
  • Disorder Handling : Apply PART and SUMP instructions in SHELXL to model partial occupancy.
    Validate using R1/wR2 convergence (<5% discrepancy).

Basic: What analytical techniques are recommended for purity assessment, and how can method parameters be optimized?

Methodological Answer:

  • HPLC : Use a C18 column (4.6 × 250 mm, 5 µm), mobile phase: 0.1% TFA in water/acetonitrile (gradient: 5%–95% ACN over 20 min), flow rate: 1.0 mL/min, UV detection at 254 nm .
  • NMR : Confirm structure via ¹H/¹³C NMR in D₂O (δ 3.65 ppm for methyl ester, δ 4.10 ppm for pyrrolidine protons) .

Basic: What safety protocols are critical during handling, and how can electrostatic hazards be mitigated?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of HCl vapors .
  • Electrostatic Mitigation : Ground equipment and use conductive containers .
    In case of skin contact, rinse with water for 15 minutes and seek medical attention if irritation persists.

Advanced: How can computational modeling (e.g., DFT or docking studies) predict the compound’s reactivity or biological interactions?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level (Gaussian 16) to assess tautomer stability or protonation states .
  • Docking Studies : Use AutoDock Vina to model interactions with CNS targets (e.g., NMDA receptors). The pyrrolidine ring’s conformation influences binding affinity; prioritize low-energy poses (ΔG < −7 kcal/mol) .

Advanced: How do pH and temperature affect the compound’s stability in aqueous solutions?

Methodological Answer:

  • pH Stability : Conduct accelerated degradation studies (40°C, 75% RH) across pH 2–8. Monitor via HPLC: degradation peaks appear at pH <3 (ester hydrolysis) or pH >7 (amine oxidation) .
  • Thermal Stability : TGA/DSC shows decomposition onset at ~200°C. Store at −20°C in airtight, desiccated containers .

Advanced: What stereochemical considerations are critical for biological activity, and how can enantiomeric excess be quantified?

Methodological Answer:
The (R)-enantiomer (CAS 1004538-34-4) often exhibits higher CNS activity. To quantify enantiomeric excess:

  • Chiral HPLC : Use a Chiralpak AD-H column, isocratic elution (hexane:isopropanol 90:10), retention times: (R)-form at 12.3 min, (S)-form at 14.1 min .
  • Circular Dichroism (CD) : Compare Cotton effects at 220 nm (π→π* transitions of the pyrrolidine ring) .

Advanced: How can impurity profiles be characterized using LC-MS, and what are common byproducts?

Methodological Answer:

  • LC-MS Parameters : ESI+ mode, m/z 189.1 [M+H]⁺ for the parent compound. Common impurities:
    • Des-methyl ester (m/z 175.1): Hydrolysis product.
    • Boc-deprotection intermediates (m/z 145.1) .
  • Quantification : Use external calibration curves (LOQ = 0.1 µg/mL).

Advanced: What pharmacological mechanisms are hypothesized based on structural analogs, and how can in vitro assays validate them?

Methodological Answer:
Structural analogs (e.g., arylcyclohexylamines) suggest NMDA receptor antagonism. Validate via:

  • Calcium Flux Assays : HEK293 cells expressing GluN1/GluN2B receptors. IC50 values <10 µM indicate potency .
  • Radioligand Binding : Compete with [³H]MK-801 in cortical membranes (Kd < 100 nM).

Advanced: How can NMR titration experiments elucidate hydrogen-bonding interactions in solution?

Methodological Answer:

  • ¹H NMR Titration : Titrate D₂O solutions with increasing equivalents of HCl. Monitor shifts in NH protons (δ 8.2–8.5 ppm) to identify protonation sites .
  • NOESY : Cross-peaks between pyrrolidine NH and ester carbonyl confirm intramolecular H-bonding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-aminopyrrolidine-1-carboxylate hydrochloride
Reactant of Route 2
Methyl 3-aminopyrrolidine-1-carboxylate hydrochloride

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